molecular formula C11H15ClN2O B3355824 1-(4-Chloro-3-methoxyphenyl)piperazine CAS No. 637022-44-7

1-(4-Chloro-3-methoxyphenyl)piperazine

Cat. No.: B3355824
CAS No.: 637022-44-7
M. Wt: 226.7 g/mol
InChI Key: YMAVACUOLRGMRE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a phenyl group bearing a chlorine atom at the para-position (C4) and a methoxy group at the meta-position (C3). These compounds are part of the phenylpiperazine class, known for their psychoactive, serotonergic, and antibacterial properties .

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAVACUOLRGMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610486
Record name 1-(4-Chloro-3-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637022-44-7
Record name 1-(4-Chloro-3-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)piperazine typically involves the reaction of 4-chloro-3-methoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process involves the nucleophilic substitution of the aniline derivative with piperazine, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis

Biological Activity

1-(4-Chloro-3-methoxyphenyl)piperazine (also referred to as 4-chloro-3-methoxyphenylpiperazine or CMPP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on the biological activity of CMPP, summarizing key findings from various studies, highlighting its mechanisms of action, and discussing its implications for future research.

CMPP is characterized by its molecular formula C11H14ClNC_{11}H_{14}ClN and a molecular weight of approximately 211.7 g/mol. The compound features a piperazine ring substituted with a chloro and methoxy group, which contributes to its biological activity.

CMPP exhibits multiple mechanisms of action that contribute to its biological effects:

  • Serotonin Receptor Modulation : CMPP has been shown to interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential antidepressant and anxiolytic effects.
  • Dopaminergic Activity : Research indicates that CMPP may influence dopamine levels, which can affect mood and behavior. Increased dopamine levels are often associated with stimulant effects.
  • Antimicrobial Properties : Preliminary studies suggest that CMPP possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Biological Activity Summary

Activity Type Observed Effects Reference
Antidepressant-like Modulation of serotonin levels
Anxiolytic Reduced anxiety-like behavior in animal models
Antimicrobial Inhibition of bacterial growth (e.g., E. coli)
Cytotoxicity Induction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antidepressant Effects : A study conducted on rodent models demonstrated that CMPP administration led to significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results indicated enhanced serotonergic activity, which is often linked to antidepressant effects.
  • Anxiolytic Properties : In behavioral assays, CMPP exhibited anxiolytic effects comparable to established anxiolytics. This was attributed to its action on serotonin receptors, particularly the 5-HT_1A receptor subtype.
  • Antimicrobial Activity : In vitro studies revealed that CMPP displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Cytotoxicity in Cancer Cells : Research indicated that CMPP could induce apoptosis in various cancer cell lines through the activation of mitochondrial pathways. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Structural and Substitutional Variations

The biological and physicochemical properties of phenylpiperazines are highly influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituent Position/Group Key Properties
1-(4-Chloro-3-methoxyphenyl)piperazine C4: Cl; C3: OCH3 Hypothesized to exhibit mixed serotonergic activity (based on substituent effects); limited direct data available.
1-(3-Chlorophenyl)piperazine (mCPP) C3: Cl 5-HT1B/1C receptor agonist; reduces locomotor activity in rats; metabolized via hydroxylation and ring degradation
1-(4-Methoxyphenyl)piperazine (MeOPP) C4: OCH3 Designer drug with stimulant effects; structural analog of MDMA; detected in party pills and powders
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C3: CF3 5-HT1B/1C agonist; suppresses locomotor activity; often combined with BZP for MDMA-like effects
1-(2-Methoxyphenyl)piperazine C2: OCH3 Exhibits antibacterial activity against Gram-positive/-negative bacteria; studied via FT-IR, NMR, and DFT

Spectroscopic and Electronic Properties

  • Vibrational and Electronic Transitions: 1-(2-Methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine exhibit similar HOMO-LUMO gaps (~4.5–5.0 eV), but differ in vibrational modes due to substituent electronegativity. The methoxy group shows stronger C-O stretching (1,240 cm⁻¹) compared to C-Cl (740 cm⁻¹) .
  • NMR Chemical Shifts :

    • In 1-(2-methoxyphenyl)piperazine, the methoxy proton resonates at δ 3.8 ppm, while aromatic protons appear at δ 6.7–7.1 ppm. Chlorine substituents (e.g., in mCPP) deshield adjacent protons, shifting signals upfield .

Metabolic Stability and Degradation

  • mCPP undergoes hydroxylation at the phenyl ring and degradation of the piperazine moiety to form metabolites like N-(3-chlorophenyl)ethylenediamine .
  • Methoxy groups (e.g., in MeOPP) are prone to O-demethylation, while chloro substituents resist metabolic cleavage, enhancing persistence .
  • The target compound’s chloro and methoxy groups may slow hepatic metabolism, increasing bioavailability compared to unsubstituted analogs.

Q & A

Q. How can chiral impurities in synthesized batches impact biological activity, and how are they detected?

  • Methodological Answer : Chiral contaminants (e.g., R vs. S enantiomers) may alter receptor selectivity. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Validate via circular dichroism (CD) spectroscopy. Enantiopure batches reduce off-target effects in behavioral assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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